5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the 4-ethylphenyl and 3-methoxyphenyl groups through substitution reactions. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and validation.
Industry: The compound’s properties might make it suitable for use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism by which 5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- 5-(4-ethylphenyl)-1-(3-hydroxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Uniqueness
The uniqueness of 5-(4-ethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, the presence of the 4-ethylphenyl and 3-methoxyphenyl groups may confer distinct advantages in terms of stability, solubility, and interaction with biological targets.
Properties
IUPAC Name |
5-(4-ethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-12-7-9-13(10-8-12)22-18(24)16-17(19(22)25)23(21-20-16)14-5-4-6-15(11-14)26-2/h4-11,16-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMHZJKBDGKCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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